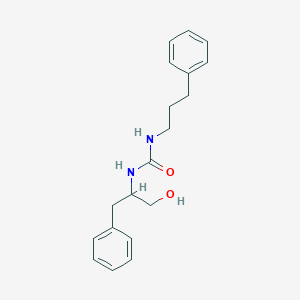
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea, also known as HPPU, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of science. HPPU is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea is not fully understood, but it has been suggested that 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of inflammation. 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have a high solubility in water, which makes it easy to administer in various experimental settings. However, one of the limitations of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its relatively low stability, which can lead to degradation over time.
Orientations Futures
There are several future directions for the study of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea. One potential direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, the development of more stable analogs of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may improve its efficacy as a therapeutic agent. Finally, the investigation of the mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may provide insight into its potential therapeutic targets and help guide the development of more specific and effective treatments.
Méthodes De Synthèse
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been reported using various methods, including the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-bromopropylbenzene, and the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-chloropropylbenzene. The yield of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea varies depending on the method used, with the highest yield reported to be 85%.
Applications De Recherche Scientifique
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-15-18(14-17-10-5-2-6-11-17)21-19(23)20-13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,22H,7,12-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBBFLFSBTRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol](/img/structure/B6639428.png)
![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)
![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)


![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)